N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide: is a synthetic compound with significant applications in various scientific fields, including medicinal chemistry and pharmacology. Its complex structure and functional groups make it a versatile molecule, capable of engaging in a range of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and dihydropyrazole intermediates. One common route includes:
Preparation of 2-chloroacetyl thiophene:
Reacting thiophene with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of dihydropyrazole:
Condensing the 2-chloroacetyl thiophene with hydrazine hydrate to form the dihydropyrazole intermediate under reflux conditions.
Coupling reaction:
Reacting the dihydropyrazole intermediate with a phenylmethanesulfonamide derivative under controlled conditions to form the final compound.
Industrial Production Methods:
Industrial production often employs similar synthetic routes but scaled up for efficiency and yield. Optimizations may include the use of continuous flow reactors, automation of reagent addition, and more efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, potentially affecting the sulfonamide or chloroacetyl groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide under mild heating.
Major Products Formed:
Oxidation: Sulfoxides or sulfones depending on the conditions.
Reduction: Amines or alcohols depending on the targeted functional group.
Substitution: Corresponding derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide finds applications across various fields:
Chemistry: As a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Used in biochemical assays to study enzyme interactions and pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
Compared to other thiophene and dihydropyrazole-containing compounds, N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to:
Enhanced stability: Its unique combination of functional groups confers greater stability under various conditions.
Versatility in reactions: The presence of multiple reactive sites allows for diverse chemical modifications.
Comparison with Similar Compounds
N-[3-(2-thiophenyl)-3,4-dihydropyrazol-5-yl]benzenesulfonamide
2-(2-chloroacetyl)-3-(4-methoxyphenyl)thiophene
N-[3-(3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
By exploring its synthesis, reactions, and applications, one can appreciate the compound's significance in advancing scientific research and its potential in various fields. Feel free to dive deeper into any specific section or let me know if there's something else you'd like to explore!
Properties
IUPAC Name |
N-[3-[2-(2-chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-25(22,23)19-12-5-2-4-11(8-12)13-9-14(15-6-3-7-24-15)20(18-13)16(21)10-17/h2-8,14,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHACYFZKZMLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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